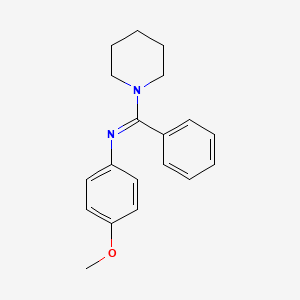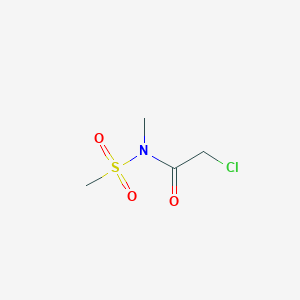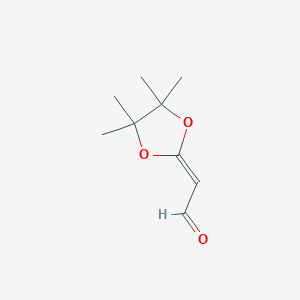
(4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde is an organic compound characterized by its unique structure, which includes a dioxolane ring substituted with tetramethyl groups and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde typically involves the reaction of acetaldehyde with 2,2,4,5-tetramethyl-1,3-dioxolane under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions: (4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the ring-opening can occur under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Acidic or basic catalysts
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted dioxolane derivatives
Aplicaciones Científicas De Investigación
(4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including resins and coatings.
Mecanismo De Acción
The mechanism of action of (4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to participate in various addition and condensation reactions. The dioxolane ring can also undergo ring-opening reactions, providing access to a range of functionalized derivatives. Molecular targets and pathways involved in these reactions include nucleophilic attack on the carbonyl carbon and electrophilic substitution at the dioxolane ring.
Comparación Con Compuestos Similares
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound with a boron atom in the ring, used in borylation reactions.
4,5-Dimethyl-1,3-dioxolane: A simpler dioxolane derivative with fewer methyl groups, used as a solvent and reagent in organic synthesis.
Uniqueness: (4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde is unique due to its combination of a highly substituted dioxolane ring and an aldehyde functional group. This structure imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications.
Propiedades
Número CAS |
51917-66-9 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C9H14O3/c1-8(2)9(3,4)12-7(11-8)5-6-10/h5-6H,1-4H3 |
Clave InChI |
OQKMUPWCIMIYBC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OC(=CC=O)O1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)
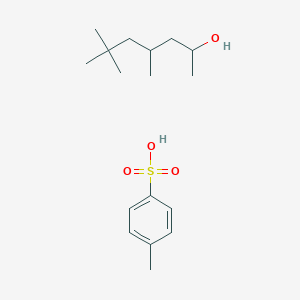

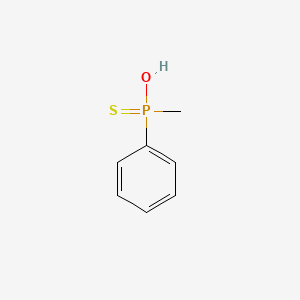
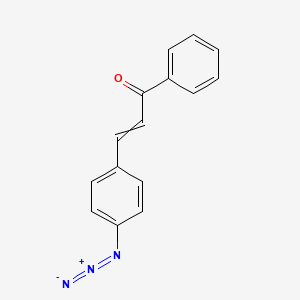
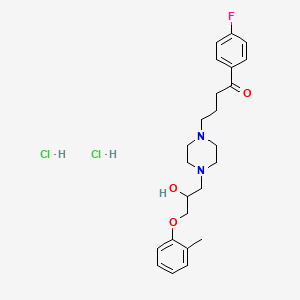

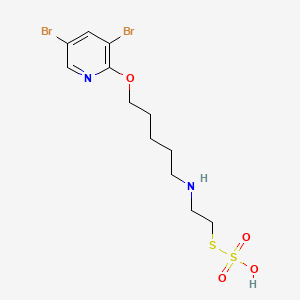
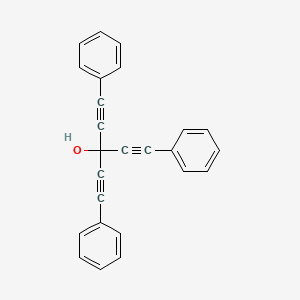
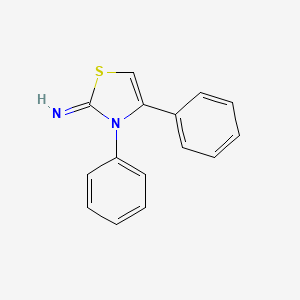
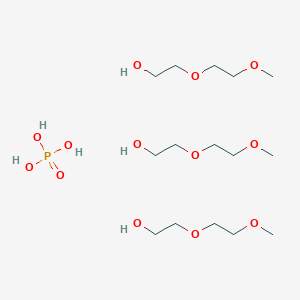
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
